1-Benzyl-5-methylpyrrolidine-2,4-dione
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Overview
Description
1-Benzyl-5-methylpyrrolidine-2,4-dione is a versatile small molecule scaffold with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound is known for its unique chemical structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups. It has gained significant attention in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methylpyrrolidine-2,4-dione can be synthesized through several synthetic routes. One common method involves the condensation of benzylamine with methyl acetoacetate, followed by cyclization to form the pyrrolidine ring. The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Benzyl-5-methylpyrrolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-5-methylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1-Benzyl-5-methylpyrrolidine-2,4-dione can be compared with other similar compounds, such as:
1-Benzyl-5-methylpyrrolidin-2-one: Similar structure but lacks the 2,4-dione functionality.
1-Benzyl-3-methylpyrrolidine-2,4-dione: Similar structure but with a different substitution pattern on the pyrrolidine ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
1-Benzyl-5-methylpyrrolidine-2,4-dione (CAS No. 114473-97-1) is an organic compound belonging to the pyrrolidine family, characterized by a five-membered ring structure with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in medicinal chemistry, due to its interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Pyrrolidine ring : A five-membered cyclic amine.
- Substituents : A benzyl group at the 1-position and a methyl group at the 5-position.
- Diketone functionality : Two carbonyl groups located at the 2 and 4 positions.
This structural configuration is crucial for its biological activity, influencing how it interacts with enzymes and receptors.
This compound exhibits its biological effects primarily through:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to cellular receptors, thereby modulating signal transduction pathways.
- DNA/RNA Interaction : Potential interactions with nucleic acids could influence gene expression and protein synthesis.
Biological Activity
Research indicates that this compound possesses a variety of biological activities:
Anticancer Activity
Studies have demonstrated that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression. IDO1 catalyzes the first step in tryptophan catabolism along the kynurenine pathway, which is often hijacked by tumors to evade immune surveillance. Inhibition of IDO1 could enhance anti-tumor immunity.
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy against resistant strains like MRSA has been noted, indicating potential as an antibiotic agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibits IDO1; enhances immune response | |
Antimicrobial | Effective against MRSA and other resistant strains | |
Anti-inflammatory | Modulates inflammatory pathways |
Case Study: Inhibition of IDO1
A study focused on the inhibition of IDO1 by this compound showed promising results. The compound demonstrated IC50 values indicating potent inhibition compared to standard inhibitors. This suggests its potential utility in cancer immunotherapy.
Properties
IUPAC Name |
1-benzyl-5-methylpyrrolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-11(14)7-12(15)13(9)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJMJWRMYMVQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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